molecular formula C9H8N2O2 B598232 Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 108128-12-7

Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Cat. No. B598232
CAS RN: 108128-12-7
M. Wt: 176.175
InChI Key: WLVQYRDGALHYAR-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is used as a reagent in the synthesis of azetidinylpiperidine derivatives as monoacylglycerol lipase inhibitors useful in the treatment of inflammatory pain .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8N2O2/c1-13-9(12)7-4-11-8-5-10-3-2-6(7)8/h2-5,11H,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 176.17 g/mol .

Scientific Research Applications

  • Antibacterial Activity : A compound synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, which is structurally related to Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate, demonstrated antibacterial activity in vitro (Toja et al., 1986).

  • Synthesis of N6-Substituted Analogues : An efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues was developed, indicating potential for diverse chemical applications (Nechayev et al., 2013).

  • Antitumor Activity in Mesothelioma Models : 1H-pyrrolo[2,3-b]pyridine derivatives showed significant antitumor activity in models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and rapidly fatal disease. These compounds acted as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis (Carbone et al., 2013).

  • Potential in Anti-inflammatory Agents : Research into structurally related molecules, such as methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, indicates potential applications in developing novel anti-inflammatory agents (Moloney, 2001).

  • Inhibitory Potency in ACC1 Inhibitors : A novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative was identified as a potent ACC1 inhibitor, suggesting implications in cancer and fatty acid-related diseases (Mizojiri et al., 2019).

  • Synthesis of Fused Heterocyclic Scaffolds : A study demonstrated the synthesis of pyrrolo[3,4-c]pyridine derivatives with new fused heterocyclic scaffolds, which could have various applications in synthetic chemistry (Grigor’ev et al., 2017).

  • Antimicrobial Activity : Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives showed promising in vitro antimicrobial activities, indicating potential in pharmaceutical applications (Hublikar et al., 2019).

  • Xanthine Oxidase Inhibitory Analysis : Compounds synthesized from 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione showed weak inhibitory properties for xanthine oxidase, suggesting potential applications in enzyme inhibition studies (Schneller et al., 1978).

Safety and Hazards

“Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate” is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used and dust formation, as well as breathing vapours, mist, or gas, should be avoided .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific conditions and the presence of other molecules .

Cellular Effects

It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal room temperature conditions .

Dosage Effects in Animal Models

The effects of Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate at different dosages in animal models have not been extensively studied. Therefore, it is not currently possible to provide detailed information on threshold effects or potential toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is plausible that this compound interacts with various transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It is plausible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-11-8-5-10-3-2-6(7)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVQYRDGALHYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716727
Record name Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108128-12-7
Record name Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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